molecular formula C15H19N3 B13012658 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine

5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine

Cat. No.: B13012658
M. Wt: 241.33 g/mol
InChI Key: SQAVCJWPOOWQQU-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with an aminoethyl group, dimethyl groups, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-nitropyridine.

    Nucleophilic Substitution: The 2-chloro-5-nitropyridine undergoes nucleophilic substitution with N,N-dimethylaniline to form 5-nitro-N,4-dimethyl-N-phenylpyridin-2-amine.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Alkylation: Finally, the amino group is alkylated with ethylamine to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to modify the pyridine ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield nitriles, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In the materials science industry, this compound can be used to develop new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyridine and phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Aminoethyl)-N-methyl-N-phenylpyridin-2-amine: Similar structure but with one less methyl group.

    5-(1-Aminoethyl)-N,4-dimethyl-N-(4-methylphenyl)pyridin-2-amine: Similar structure with an additional methyl group on the phenyl ring.

    5-(1-Aminoethyl)-N,4-dimethyl-N-(2-chlorophenyl)pyridin-2-amine: Similar structure with a chlorine substituent on the phenyl ring.

Uniqueness

5-(1-Aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both dimethyl and phenyl groups on the pyridine ring provides a distinct electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

5-(1-aminoethyl)-N,4-dimethyl-N-phenylpyridin-2-amine

InChI

InChI=1S/C15H19N3/c1-11-9-15(17-10-14(11)12(2)16)18(3)13-7-5-4-6-8-13/h4-10,12H,16H2,1-3H3

InChI Key

SQAVCJWPOOWQQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)N(C)C2=CC=CC=C2

Origin of Product

United States

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